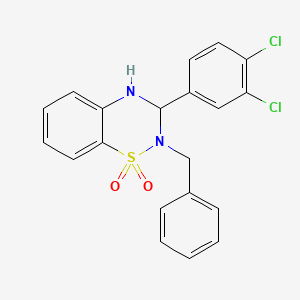![molecular formula C25H23NO4 B11589164 butyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate](/img/structure/B11589164.png)
butyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(9H-xanthene-9-amido)benzoate: is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound features a xanthene core linked to a benzoate moiety through an amide bond, with a butyl group attached to the benzoate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Classical Method: The synthesis of xanthene derivatives often involves the condensation of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride. This method can be adapted to introduce the benzoate and butyl groups.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride and phosphoryl chloride to improve yields and reduce reaction times.
Microwave-Assisted Synthesis: Recent advancements include the use of microwave heating to accelerate the reaction and improve yields.
Industrial Production Methods: Industrial production of butyl 4-(9H-xanthene-9-amido)benzoate may involve large-scale adaptations of the above methods, with optimizations for cost, efficiency, and environmental impact. Catalysts such as ytterbium, palladium, ruthenium, and copper may be employed to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Dyes: Xanthene derivatives are widely used as fluorescent dyes in various analytical techniques.
Biology and Medicine:
Anticancer Agents: Xanthene derivatives have shown promising anticancer activities, making them potential candidates for drug development.
Antioxidants: The compound exhibits antioxidant properties, which can be harnessed in therapeutic applications.
Industry:
Mécanisme D'action
The mechanism of action of butyl 4-(9H-xanthene-9-amido)benzoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Xanthone: A simpler xanthene derivative with similar biological activities.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.
Uniqueness: Butyl 4-(9H-xanthene-9-amido)benzoate stands out due to its unique combination of a xanthene core, benzoate moiety, and butyl group, which confer specific chemical and biological properties. Its structural features allow for diverse applications in various fields, making it a versatile compound .
Propriétés
Formule moléculaire |
C25H23NO4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
butyl 4-(9H-xanthene-9-carbonylamino)benzoate |
InChI |
InChI=1S/C25H23NO4/c1-2-3-16-29-25(28)17-12-14-18(15-13-17)26-24(27)23-19-8-4-6-10-21(19)30-22-11-7-5-9-20(22)23/h4-15,23H,2-3,16H2,1H3,(H,26,27) |
Clé InChI |
VIVWBXCYNRYMRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589081.png)
![methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11589085.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11589089.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11589097.png)
![propan-2-yl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589105.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589106.png)

![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589144.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589148.png)
![ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11589150.png)
![ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11589152.png)

![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11589157.png)
![5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11589162.png)
